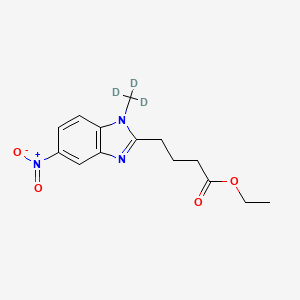

1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3

Description

1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 (CAS: 1286893-94-4) is a deuterated isotopologue of the parent compound 1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester (CAS: 3543-72-4). It features three deuterium atoms replacing hydrogen at specific positions, enhancing its utility in pharmacokinetic and metabolic studies via isotopic labeling . This compound serves as a critical intermediate in synthesizing Bendamustine, a chemotherapeutic alkylating agent . Its molecular formula is C₁₄H₁₄D₃N₃O₄, with a molecular weight of 294.32 g/mol .

Properties

IUPAC Name |

ethyl 4-[5-nitro-1-(trideuteriomethyl)benzimidazol-2-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-3-21-14(18)6-4-5-13-15-11-9-10(17(19)20)7-8-12(11)16(13)2/h7-9H,3-6H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVBGSJZBDBEIF-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of the Benzimidazole Precursor

The nitration step establishes the 5-nitro substitution pattern critical for the compound’s electronic and steric properties. A mixture of nitric acid (HNO₃, 65%) and sulfuric acid (H₂SO₄, 98%) at 0–5°C is employed to nitrate 4-amino-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester. The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially orienting para to the existing amino group.

Optimized Conditions :

-

Temperature : 0–5°C (prevents over-nitration).

-

Reagent Ratios : HNO₃:H₂SO₄ (1:3 v/v).

-

Reaction Time : 2 hours.

-

Yield : 78–82% after recrystallization from ethanol/water (1:1).

Cyclization to Form the Benzimidazole Core

Cyclization is achieved through acid-catalyzed condensation. The nitrated intermediate is treated with hydrochloric acid (HCl, 6M) under reflux, facilitating intramolecular dehydration to form the benzimidazole ring.

Key Parameters :

Esterification of the Butanoic Acid Side Chain

The butanoic acid moiety is esterified using ethanol in the presence of a catalytic amount of sulfuric acid. This step ensures the ethyl ester group’s stability under subsequent reaction conditions.

Procedure :

-

Dissolve the carboxylic acid intermediate in absolute ethanol.

-

Add H₂SO₄ (2 mol%) and reflux for 6 hours.

-

Neutralize with NaHCO₃ and extract with ethyl acetate.

Deuterium Labeling at the 1-Methyl Group

Deuterium incorporation is achieved by substituting conventional methylating agents with deuterated analogs. Methylation of the benzimidazole nitrogen is performed using deuterated methyl iodide (CD₃I) under basic conditions.

Optimized Protocol :

-

Dissolve the intermediate in dry dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, 2 equiv) and CD₃I (1.2 equiv).

-

Stir at 60°C for 8 hours under nitrogen.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane 1:4).

Reaction Optimization and Challenges

Temperature and Catalytic Effects

-

Nitration : Lower temperatures (0–5°C) minimize byproducts like dinitro derivatives.

-

Cyclization : Reflux at 80°C ensures complete ring closure without decomposition.

-

Deuterium Labeling : Elevated temperatures (60°C) enhance reaction kinetics but require inert atmospheres to prevent CD₃I hydrolysis.

Solvent Selection

-

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates during methylation.

-

Ethanol is preferred for esterification due to its compatibility with acid catalysts.

Purification Techniques

-

Recrystallization : Ethanol/water mixtures yield high-purity nitro intermediates.

-

Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves deuterated and non-deuterated species.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

-

HPLC : Reverse-phase C18 column (acetonitrile/water 70:30) shows a single peak with >99% purity.

-

Isotopic Enrichment : LC-MS confirms <1% non-deuterated contaminant.

Table 1: Summary of Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 78–82 | 98 |

| Cyclization | HCl (6M), ethanol, 80°C | 85–90 | 97 |

| Esterification | H₂SO₄, ethanol, reflux | 92–95 | 99 |

| Deuterium Labeling | CD₃I, K₂CO₃, DMF, 60°C | 70–75 | >99 |

Table 2: Key Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, Ar-H), 4.12 (q, 2H, OCH₂), 2.61 (t, 2H, CH₂COO) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 170.1 (COO), 148.3 (C-NO₂), 61.4 (OCH₂) |

| IR (KBr) | 1725 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) |

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles such as amines or alcohols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nucleophiles (amines, alcohols), bases (sodium hydroxide)

Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

Reduction: 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester

Substitution: Various substituted benzimidazole derivatives

Hydrolysis: 1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid

Scientific Research Applications

1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as an intermediate in the synthesis of drugs, particularly those targeting cancer cells.

Industry: Utilized in the production of agrochemicals and other specialty chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism by which 1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 exerts its effects is largely dependent on its chemical structure:

Molecular Targets: The nitro group can undergo bioreduction in cells, leading to the formation of reactive intermediates that can damage cellular components.

Pathways Involved: The compound may interfere with DNA synthesis and repair mechanisms, leading to cell death, particularly in rapidly dividing cells such as cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Differences and Research Findings

Functional Group Impact on Reactivity and Bioactivity

- Nitro vs. Amino Groups: The nitro group in the parent compound (3543-72-4) enhances electrophilicity, facilitating alkylation reactions critical to Bendamustine’s mechanism. In contrast, the amino analogue (3543-73-5) exhibits reduced reactivity but serves as a metabolic intermediate in vivo .

- Deuterium Effects: The deuterated variant (1286893-94-4) shows altered metabolic stability due to the kinetic isotope effect, prolonging its half-life in biological systems compared to the non-deuterated parent .

Biological Activity

1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 (CAS No. 1286893-94-4) is a deuterated derivative of a benzimidazole compound that has garnered attention due to its potential biological activities. This compound is structurally related to Bendamustine, a chemotherapeutic agent, and exhibits various pharmacological properties. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C14H17N3O4

- Molecular Weight : 291.3 g/mol

- Physical State : Solid

- Solubility : Soluble in dichloromethane, ethyl acetate, and methanol

- Melting Point : 100–104°C

Biological Activity Overview

Benzimidazole derivatives, including this compound, are known for their diverse biological activities. The following sections detail specific activities associated with this compound.

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation. Research indicates that compounds with a benzimidazole core can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Case Study:

A study demonstrated that benzimidazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Antimicrobial Activity

The antimicrobial properties of benzimidazole compounds are well-documented. Studies have shown that 1-Methyl-5-nitro-1H-benzimidazole derivatives possess broad-spectrum antibacterial and antifungal activities.

Antibacterial Activity:

Research indicates that certain benzimidazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds were found to exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .

Antifungal Activity:

Benzimidazole derivatives have also demonstrated antifungal properties against various strains, with some compounds showing MIC values lower than those of established antifungal agents like ketoconazole .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their chemical structure. Modifications at specific positions on the benzimidazole ring can enhance or diminish their biological efficacy. For instance, the presence of nitro groups has been associated with increased antimicrobial potency .

| Modification | Effect on Activity |

|---|---|

| Nitro group | Increases antimicrobial activity |

| Alkyl substitutions | Enhances anticancer properties |

Q & A

Q. What are the key synthetic routes for preparing 1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester and its deuterated analog (d3)?

The synthesis typically involves nitro-substitution on the benzimidazole ring followed by esterification of the butanoic acid moiety. For the deuterated form (d3), isotopic labeling is introduced at specific positions (e.g., ethyl ester group) using deuterated reagents like ethanol-d6 during esterification. The non-deuterated compound (CAS: 3543-72-4) is a known intermediate in Bendamustine synthesis, suggesting its deuterated analog follows similar pathways with isotopic control .

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography using programs like SHELXL (part of the SHELX suite) is employed for structure determination. The software refines atomic coordinates against diffraction data, resolving bond lengths, angles, and torsion angles. For deuterated analogs, neutron diffraction or isotopic substitution in density functional theory (DFT) calculations may complement crystallographic data .

Q. What analytical techniques are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (MS) are standard. For deuterated analogs, isotopic purity is confirmed via mass spectral fragmentation patterns (e.g., m/z shifts corresponding to d3 labeling) and nuclear magnetic resonance (NMR) to verify deuterium incorporation .

Advanced Research Questions

Q. How do isotopic effects (d3 labeling) influence the compound’s pharmacokinetic behavior in metabolic studies?

Deuterium labeling slows metabolic degradation (kinetic isotope effect), making the d3 analog useful as an internal standard in LC-MS/MS assays. For example, in Bendamustine metabolism studies, the deuterated ester group resists esterase cleavage, enabling precise quantification of parent drug and metabolites in biological matrices .

Q. What strategies resolve contradictions in metabolic pathway data involving this compound?

Discrepancies in metabolite identification (e.g., nitro-reduction vs. ester hydrolysis) can be addressed using tandem MS with collision-induced dissociation (CID) to differentiate fragmentation pathways. Isotopic tracing (d3-labeled vs. non-labeled) further clarifies metabolic fates in vitro and in vivo .

Q. How can computational methods optimize the synthesis of deuterated benzimidazole derivatives?

Density functional theory (DFT) predicts reaction energetics for nitro-group introduction and esterification. Molecular dynamics simulations model isotopic substitution effects on crystal packing, aiding in solvent selection and crystallization conditions for high-yield synthesis .

Q. What role does this compound play in enzyme-linked immunosorbent assays (ELISAs)?

It may serve as a hapten or competitive antigen in immunoassays targeting nitro-aromatic epitopes. Conjugation to carrier proteins (e.g., BSA) via the carboxylic acid group generates immunogens for antibody production, with deuterated analogs used as tracer molecules in competitive ELISA formats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.